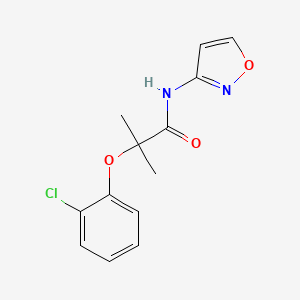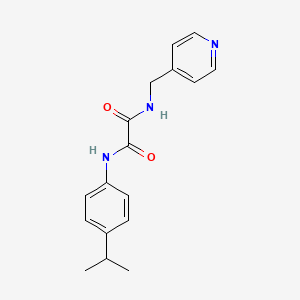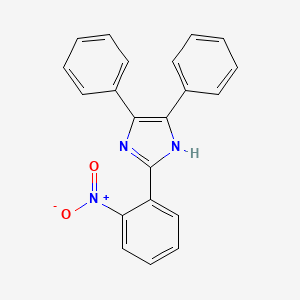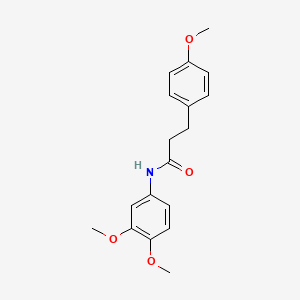
2-(2-chlorophenoxy)-N-3-isoxazolyl-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-3-isoxazolyl-2-methylpropanamide, also known as etofenprox, is a synthetic pyrethroid insecticide that is widely used in agriculture and households. It was first introduced in the market in the 1990s and has become one of the most popular insecticides due to its effectiveness against a wide range of pests and low toxicity to mammals. In
Mecanismo De Acción
Etofenprox acts on the nervous system of insects by disrupting the normal function of sodium channels. It binds to the sodium channels in the nerve cells and prevents the flow of sodium ions, which are necessary for the generation of nerve impulses. This leads to paralysis and death of the insect.
Biochemical and Physiological Effects
Etofenprox has been shown to affect the metabolism of insects by inhibiting the activity of certain enzymes involved in energy production. It also affects the reproductive system of insects by reducing the fertility of females and the viability of eggs. Etofenprox has low toxicity to mammals, but it can cause skin irritation and eye irritation in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etofenprox has several advantages for use in lab experiments. It is readily available and easy to handle. It has a high degree of purity and stability, which makes it suitable for use in controlled experiments. However, 2-(2-chlorophenoxy)-N-3-isoxazolyl-2-methylpropanamide has some limitations in lab experiments. It is not water-soluble, which can make it difficult to administer to insects in aqueous solutions. It can also be affected by environmental factors, such as temperature and humidity, which can affect its efficacy.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenoxy)-N-3-isoxazolyl-2-methylpropanamide. One area of research is the development of new formulations that improve its efficacy and reduce its environmental impact. Another area of research is the study of its effects on non-target organisms, such as bees and other pollinators. There is also a need for research on the mechanisms of resistance to this compound in insects and the development of strategies to overcome this resistance. Finally, there is a need for research on the potential use of this compound in integrated pest management programs that combine multiple control strategies to reduce the use of insecticides.
Métodos De Síntesis
Etofenprox is synthesized by reacting 2-chlorophenol with 3-bromo-2-methylpropionitrile to form 2-(2-chlorophenoxy)-2-methylpropanenitrile. This compound is then treated with hydroxylamine hydrochloride and sodium carbonate to form 2-(2-chlorophenoxy)-N-3-isoxazolyl-2-methylpropanamide. The overall yield of this process is around 60%.
Aplicaciones Científicas De Investigación
Etofenprox has been extensively studied for its insecticidal properties and its potential use in pest management. It has been shown to be effective against a wide range of pests, including mosquitoes, flies, cockroaches, and ants. Etofenprox is also used in the control of agricultural pests, such as aphids, thrips, and spider mites. Its low toxicity to mammals makes it an attractive alternative to other insecticides that are more harmful to humans and animals.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-13(2,12(17)15-11-7-8-18-16-11)19-10-6-4-3-5-9(10)14/h3-8H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPDGYITYQHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NOC=C1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5189635.png)
![ethyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5189638.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5189641.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B5189664.png)
![N-(2-furylmethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5189668.png)
![3-(3-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5189682.png)

![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5189693.png)
![2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide](/img/structure/B5189701.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol](/img/structure/B5189714.png)

